Elastatinal Ki for Pancreatic Elastase vs. Leukocyte Elastase Potency
Elastatinal demonstrates a clear differential inhibition profile, with a Ki of 0.21 µM for pancreatic elastase. In contrast, it is a much weaker inhibitor of human leukocyte elastase, although a direct comparative Ki for the leukocyte enzyme is not consistently reported. This stark difference in potency is a key differentiator from other elastase inhibitors, such as Alvelestat, which has a Ki of 9.4 nM for human neutrophil elastase .
| Evidence Dimension | Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.21 μM for porcine pancreatic elastase ; 'much weaker inhibitor' of human leukocyte elastase than pancreatic elastase [1]. |
| Comparator Or Baseline | Alvelestat (AZD9668): Ki = 9.4 nM for human neutrophil elastase . |
| Quantified Difference | Alvelestat is approximately 22,000-fold more potent against human neutrophil elastase than Elastatinal is against pancreatic elastase (based on Ki values). |
| Conditions | In vitro enzyme inhibition assays using synthetic substrates (e.g., acetyl-alanyl-alanyl-alanine p-nitroanilide). |
Why This Matters
This data confirms that Elastatinal is the preferred tool for studies focused on pancreatic elastase isoforms, while being unsuitable for experiments requiring potent inhibition of human leukocyte/neutrophil elastase.
- [1] Feinstein, G., Malemud, C. J., & Janoff, A. (1976). The inhibition of human leucocyte elastase and chymotrypsin-like protease by elastatinal and chymostatin. Biochimica et Biophysica Acta (BBA) - Enzymology, 429(3), 925-932. View Source
